molecular formula C7H16O2Si B103721 Butanoic acid, trimethylsilyl ester CAS No. 16844-99-8

Butanoic acid, trimethylsilyl ester

Cat. No. B103721
CAS RN: 16844-99-8
M. Wt: 160.29 g/mol
InChI Key: YOXUKTJZXUYZMV-UHFFFAOYSA-N
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Description

Butanoic acid, trimethylsilyl ester, also known as Butyric acid, trimethylsilyl ester or Butyroxytrimethylsilane, is a chemical compound with the formula C7H16O2Si . It has a molecular weight of 160.2862 .


Synthesis Analysis

The synthesis of an ester, such as Butanoic acid, trimethylsilyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of Butanoic acid, trimethylsilyl ester consists of a butanoic acid molecule where one of the hydrogens in the carboxyl group has been replaced by a trimethylsilyl group . This structure can be represented in 2D or 3D molecular models .

Scientific Research Applications

Cyclization Reactions

Butanoic acid, trimethylsilyl ester plays a role in cyclization reactions. For instance, it's involved in the formation of 6-chloro-3,5-dioxo esters and 2-alkylidene-4-methoxytetrahydrofurans through chemo-, regio-, and stereoselective cyclizations (Langer & Krummel, 2001).

Derivatization for Analytical Purposes

Trimethylsilyl esters are used in derivatization for GC analysis. They offer a mild and safe alternative for derivatizing acidic herbicides, enhancing the detection and analysis of these compounds (Ranz, Korpecka, & Lankmayr, 2008).

Derivatization in Biochemical Analysis

The compound is also used in derivatizing orotic acid for GC/MS analysis. This method improves the detection limit and linearity for biochemical analyses (Húšková et al., 2004).

Electrochemical Applications

Butanoic acid, trimethylsilyl ester, is relevant in electrochemical applications like cyanosilylation of carbonyl compounds. It's used in microflow reactors for producing compounds like amino alcohols, amides, and esters (Sato et al., 2021).

Microwave Chemistry

In microwave chemistry, the compound is involved in synthesizing esters like heptyl butanoate. Microwave irradiation enhances conversion yields compared to conventional heating (Sakemi, Serpone, & Horikoshi, 2021).

Identification of Polar Oxygenated Compounds

Butanoic acid, trimethylsilyl ester, aids in identifying and quantifying aerosol polar oxygenated compounds. It's used for derivatizing carboxylic groups for GC/MS analysis (Jaoui et al., 2004).

Biomass-Upgrading Processes

The compound is significant in biomass-upgrading processes. It's used in ketonization reactions of carboxylic acids and esters over ceria−zirconia catalysts for C−C coupling (Gaertner et al., 2010).

Safety And Hazards

While specific safety data for Butanoic acid, trimethylsilyl ester is not available, general safety precautions for handling esters include avoiding contact with skin and eyes, not breathing in vapors or spray, and not eating, drinking, or smoking when using the product . Protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

trimethylsilyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUKTJZXUYZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333969
Record name Trimethylsilyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, trimethylsilyl ester

CAS RN

16844-99-8
Record name Trimethylsilyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16844-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Kazama, Y Tezuka, K Imai - Macromolecules, 1991 - ACS Publications
… and bifunctional living poly(DMS)s with newly synthesized 4-(dimethylchlorosilyl)butanoic acid trimethylsilyl ester (1). 5-(Dimethylchlorosilyl)pentanoic acid trimethylsilyl ester (2) was …
Number of citations: 38 pubs.acs.org
OE Oladipo, OO Oladele, OG Ajayi - Biocatalysis and Agricultural …, 2022 - Elsevier
… of major compounds in HPKO was Lauric acid > caprylic acid > capric acid while 9-Octadecenoic acid -, 2,3-bis[(trimethylsilyl)oxy]propyl ester > Butanoic acid trimethylsilyl ester > …
Number of citations: 3 www.sciencedirect.com
S Tripathi, K Singh, A Singh, A Mishra… - International Journal of …, 2021 - Springer
Anaerobically treated molasses-based distilleries spent wash is a major source of terrestrial and aquatic pollution due to the mixture of the various unknown organometallic compounds …
Number of citations: 24 link.springer.com
S Nobe, Y Tezuka - Polymer journal, 1994 - nature.com
… The subsequent end-capping reaction of living poly (DMS) with (3-dimethylchlorosilyl) butanoic acid trimethylsilyl ester could provide a bifunctional, uniform-size poly (DMS) having …
Number of citations: 1 www.nature.com
G Wittmann, E Karg, A Mühl, OA Bodamer… - Journal of inherited …, 2008 - Springer
The analysis of urinary organic acids is crucial for the diagnosis of many inborn errors of metabolism. A vital part of the analytical process is the extraction procedure. The sensitivity and …
Number of citations: 12 link.springer.com
M Homayoonzadeh, K Talebi, E Torabi… - Journal of Stored …, 2022 - Elsevier
Natural products derived from plant materials, such as wood vinegar (pyroligneous acid; PA), have shown toxicity to insects in previous studies; however, the impact of this substance on …
Number of citations: 4 www.sciencedirect.com
MS Abdel-Aziz, AS Hathout… - Comunicata …, 2019 - comunicatascientiae.com.br
The objectives of this study were to isolate and identify the actinomycetes strains from the soil and marine sediments and to evaluate the antimicrobial, antioxidant and cytotoxic activity …
Number of citations: 14 comunicatascientiae.com.br
FP Borhan - 2021 - oarep.usim.edu.my
Okara is a by-product of the production of soy-based products. Okara has been found to have numerous benefits for the food, pharmaceutical, and renewable-sources industries. …
Number of citations: 5 oarep.usim.edu.my
OMA Salem, EM Hoballah, SM Ghazi… - Life Science …, 2014 - lifesciencesite.com
Microalgae are rich sources of biologically active compounds. In the present study, three cyanobacteria (Nostoc sp., Microcystis sp. and Oscillatoria geminata,) and 2 green microalgae (…
Number of citations: 53 www.lifesciencesite.com
K Keune, F Hoogland, JJ Boon, D Peggie… - International Journal of …, 2009 - Elsevier
… detected are (1) ethanedioic acid trimethylsilyl ester, (2) propanedioic acid trimethylsilyl ester, (3) 1,2,3-propanetriol 3-trimethylsilyl ester, (4) butanoic acid trimethylsilyl ester, (5) 2-…
Number of citations: 44 www.sciencedirect.com

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